molecular formula C7H13NO2 B1588406 Ethyl 3-(methylamino)-2-butenoate CAS No. 870-85-9

Ethyl 3-(methylamino)-2-butenoate

Cat. No. B1588406
CAS RN: 870-85-9
M. Wt: 143.18 g/mol
InChI Key: FARYTWBWLZAXNK-AATRIKPKSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

1. Anti-Gastric Cancer Activity

  • Application Summary: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a new heterocyclic compound, was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. This compound was obtained via a multiple synthesis route and finally characterized by IR, 1 H NMR, and single crystal X-ray crystallography .
  • Methods of Application: The compound was synthesized using a multiple synthesis route and characterized by IR, 1 H NMR, and single crystal X-ray crystallography .
  • Results: The in vitro anti-cancer activity of the newly synthesized complex was emulated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .

2. Neuroprotective and Anti-neuroinflammatory Agents

  • Application Summary: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity. This prompted researchers to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl (E)-3-(methylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARYTWBWLZAXNK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283063
Record name Ethyl (2E)-3-(methylamino)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(methylamino)-2-butenoate

CAS RN

21759-71-7, 870-85-9
Record name Ethyl (2E)-3-(methylamino)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21759-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(methylamino)-2-butenoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-3-(methylamino)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Chantegrel, C Deshayes, B Pujol… - Journal of heterocyclic …, 1990 - Wiley Online Library
… In this report we describe an access to these precursors, starting from ethyl 3-methylamino-2-butenoate or 3(2.H)-furanones, which allows the introduction of a methyl, phenyl, arylmethyl …
Number of citations: 17 onlinelibrary.wiley.com
B Chantegrel, AI Nadi, S Gelin - The Journal of Organic Chemistry, 1984 - ACS Publications
A convenient method for thesynthesis of ethyl 2-substituted chromone-3-carboxylates by the condensation of o-acetoxyaroyl chlorides with/3-keto esters is described. These chromones …
Number of citations: 47 pubs.acs.org
DL Ruiz, A Spaltro, M Caputo, DA Iglesias… - International Journal of …, 2015 - Elsevier
The mass spectra of enaminones can provide valuable information with regards to tautomeric equilibria in the gas phase. Mass spectra of selected enaminones have been analyzed …
Number of citations: 3 www.sciencedirect.com
M Kohl, L Thunus, R Lejeune - Bioconjugate chemistry, 1997 - ACS Publications
On the basis of the large range of kinetic constants of their substrates, β-lactamases seem to be interesting enzymes for the development of homogeneous immunoassays. For this …
Number of citations: 4 pubs.acs.org
C Deshayes, M Chabannet… - Journal of heterocyclic …, 1986 - Wiley Online Library
… The synthesis of 3-methyl-5-substituted isoxazole-4 carboxylic acids 3 or 4 [2] from ethyl 3-methylamino-2butenoate (1) and of 5-methyl-3-substituted isoxazole-4carboxylic acids 11 or …
Number of citations: 7 onlinelibrary.wiley.com
JJV Eynde, A Mayence, A Maquestiau… - Synthetic …, 1992 - Taylor & Francis
… For a given salt best yields are obtained from ethyl 3-methylamino-2-butenoate and they dramatically decrease when the size of the N-substituent of the enaminoester increases. This is …
Number of citations: 14 www.tandfonline.com
A Maquestiau, JJ Vanden Eynde… - Bulletin des Sociétés …, 1985 - Wiley Online Library
… Ethyl 2‐methyl‐3‐amino‐2‐butenoate adds phenyl isocyanate or isothiocyanate on the nitrogen atom of the amino group while ethyl 3‐methylamino‐2‐butenoate adds the same …
Number of citations: 0 onlinelibrary.wiley.com

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